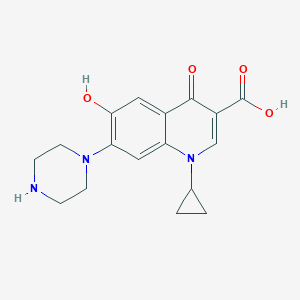

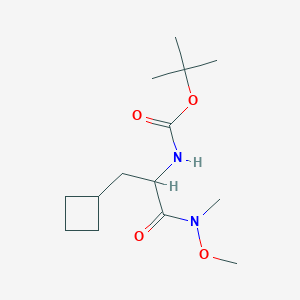

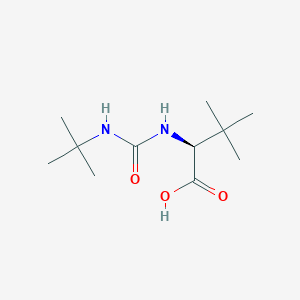

3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one, commonly referred to as 3-Hydroxy-4-piperidin-2-one, is a synthetic organic compound that has been widely used in scientific research and laboratory experiments for its potential to act as an inhibitor of certain enzymes. This compound is known to possess a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes.

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis for Biological Importance

Research indicates the microwave-assisted synthesis of certain compounds that resemble the structure of 3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one, demonstrating significant biological applications, particularly in antimicrobial activity. These compounds, obtained through interactions of specific glucopyranosides with flavones under microwave conditions, showed enhanced antimicrobial efficacy compared to their non-glucopyranoside counterparts (Gharpure et al., 2014).

One-Step Synthesis of Pyridine and Pyran Derivatives

A one-step synthesis process involving bisarylidenecyclohexanone and malononitrile under microwave irradiation has been explored, yielding pyridine and 4H-pyran derivatives. This method provides a straightforward approach to synthesizing complex structures, potentially including variations of the compound , with good yields (Jian-Feng Zhou, 2003).

FeCl3-catalysed C-N Coupling Reaction

The FeCl3-catalysed C-N coupling reaction represents another methodological approach in synthesizing 2-hydroxypyrrolidine/piperidine derivatives. This technique underscores the versatility in generating compounds with structural similarities to this compound, which may have applications across various chemical and biological research domains (Mani et al., 2014).

Antimicrobial and Antiviral Activities

Studies on novel chlorokojic acid derivatives, including those with pyranone structures, have revealed significant antimicrobial and antiviral activities. This research suggests the potential of structurally similar compounds to this compound in contributing to the development of new antimicrobial and antiviral agents (Aytemir & Ozçelik, 2010).

Anticonvulsant Activity

The synthesis of kojic acid derivatives has been pursued for their potential anticonvulsant properties. This area of research is particularly relevant, as it explores the neurological applications of compounds that share features with this compound, aiming to develop new therapeutic agents for the treatment of seizures (Aytemir et al., 2010).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one involves the protection of the hydroxyl groups on the tetrahydropyran ring, followed by the formation of the piperidin-2-one ring and subsequent deprotection of the hydroxyl groups. ", "Starting Materials": [ "3,4,5-trihydroxy-tetrahydro-pyran-2-one", "piperidin-2-one", "trimethylsilyl chloride", "triethylamine", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methanol" ], "Reaction": [ "Protect the hydroxyl groups on the tetrahydropyran ring using trimethylsilyl chloride and triethylamine in acetonitrile", "React the protected tetrahydropyran ring with piperidin-2-one in the presence of sodium borohydride, resulting in the formation of the piperidin-2-one ring", "Deprotect the hydroxyl groups using hydrochloric acid in methanol", "React the resulting compound with sodium hydroxide to obtain the final product" ] } | |

CAS-Nummer |

284045-95-0 |

Molekularformel |

C10H17NO7 |

Molekulargewicht |

263.24 g/mol |

IUPAC-Name |

(3S,4R)-3-hydroxy-4-[(2S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypiperidin-2-one |

InChI |

InChI=1S/C10H17NO7/c12-4-3-17-10(8(15)6(4)13)18-5-1-2-11-9(16)7(5)14/h4-8,10,12-15H,1-3H2,(H,11,16)/t4-,5-,6+,7+,8?,10+/m1/s1 |

InChI-Schlüssel |

BHZMHPRIYUPDCT-NPTBQUCTSA-N |

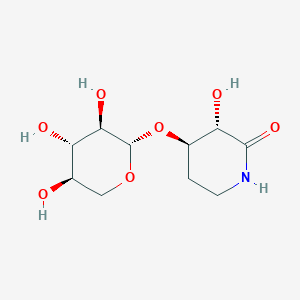

Isomerische SMILES |

C1CNC(=O)[C@H]([C@@H]1O[C@H]2C([C@H]([C@@H](CO2)O)O)O)O |

SMILES |

C1CNC(=O)C(C1OC2C(C(C(CO2)O)O)O)O |

Kanonische SMILES |

C1CNC(=O)C(C1OC2C(C(C(CO2)O)O)O)O |

Synonyme |

(3S,4R)-3-Hydroxy-4-(β-D-xylopyranosyloxy)-2-piperidinone; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

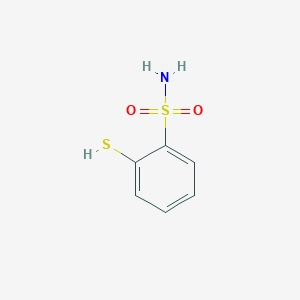

![5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B135805.png)

![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B135812.png)

![1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)](/img/structure/B135817.png)

![1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B135835.png)

![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B135838.png)